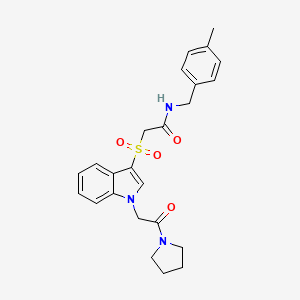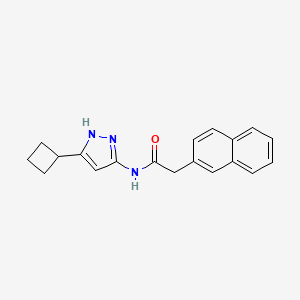
(1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol: is a chemical compound with the molecular formula C9H8BrN3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the bromophenyl group and the triazole ring in its structure makes it a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
- Preparation of the azide: The azide can be synthesized from the corresponding amine by diazotization followed by substitution with sodium azide.
- Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols, amines.
- Substitution products: Various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in medicinal chemistry for the development of new drugs.
Biology: The compound has potential applications in biological research as a probe for studying enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the bromophenyl group enhances its binding affinity to biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties through chemical reactions.
Wirkmechanismus
The mechanism of action of (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
- (1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol
- (1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methanol
- (1-(2-Iodophenyl)-1H-1,2,3-triazol-5-yl)methanol
Comparison:
(1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol: Similar in structure but with a chlorine atom instead of bromine. Chlorine is less bulky and less electronegative than bromine, which may affect the compound’s reactivity and binding affinity.
(1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methanol: Fluorine is more electronegative than bromine, which can enhance the compound’s stability and binding affinity to biological targets.
(1-(2-Iodophenyl)-1H-1,2,3-triazol-5-yl)methanol: Iodine is bulkier and less electronegative than bromine, which may affect the compound’s reactivity and binding affinity.
Conclusion
(1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable building block in the synthesis of new materials and drugs. The comparison with similar compounds highlights its unique properties and potential advantages in specific applications.
Eigenschaften
IUPAC Name |
[3-(2-bromophenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOOCWOYQSKDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2935830.png)

![6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2935832.png)
![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)
![N-cyclopentyl-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2935834.png)

![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)


![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2935846.png)
![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)


